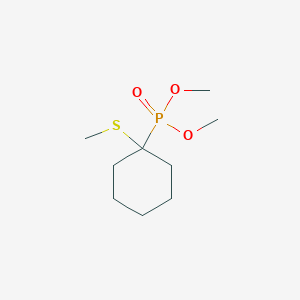
1-Dimethoxyphosphoryl-1-methylsulfanylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Dimethoxyphosphoryl-1-methylsulfanylcyclohexane is a chemical compound with the molecular formula C9H19O3PS It is characterized by the presence of a dimethoxyphosphoryl group and a methylsulfanyl group attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-dimethoxyphosphoryl-1-methylsulfanylcyclohexane typically involves the reaction of cyclohexanone with dimethyl phosphite and methyl mercaptan under controlled conditions. The reaction is usually catalyzed by a base such as sodium methoxide. The process involves the formation of a phosphonate ester intermediate, which subsequently undergoes nucleophilic substitution to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-Dimethoxyphosphoryl-1-methylsulfanylcyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the phosphonate ester to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the methylsulfanyl group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine derivatives.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
1-Dimethoxyphosphoryl-1-methylsulfanylcyclohexane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and related compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-dimethoxyphosphoryl-1-methylsulfanylcyclohexane involves its interaction with molecular targets such as enzymes and receptors. The dimethoxyphosphoryl group can act as a phosphorylating agent, modifying the activity of enzymes by transferring a phosphate group. The methylsulfanyl group can interact with thiol groups in proteins, affecting their structure and function. These interactions can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
1-Dimethoxyphosphoryl-1-methylsulfanylcyclohexane can be compared with other similar compounds such as:
Malaoxon: Diethyl 2-[(dimethoxyphosphoryl)sulfanyl]succinate, which is used as an insecticide and has similar phosphorylating properties.
Malathion: An organophosphate insecticide with a similar structure but different functional groups.
Paraoxon: Another organophosphate compound with potent biological activity.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Properties
CAS No. |
55499-38-2 |
|---|---|
Molecular Formula |
C9H19O3PS |
Molecular Weight |
238.29 g/mol |
IUPAC Name |
1-dimethoxyphosphoryl-1-methylsulfanylcyclohexane |
InChI |
InChI=1S/C9H19O3PS/c1-11-13(10,12-2)9(14-3)7-5-4-6-8-9/h4-8H2,1-3H3 |
InChI Key |
KUWIWLSWRYXLDW-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C1(CCCCC1)SC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


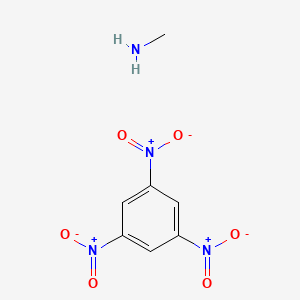
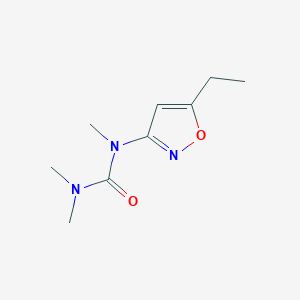
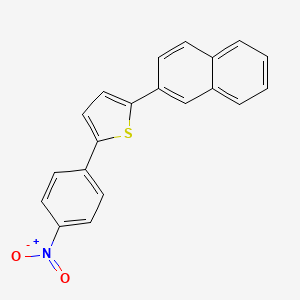
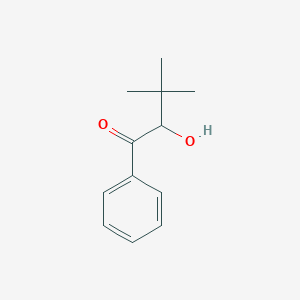
![2,2'-[(5-Methyl-1,3-phenylene)didisulfanediyl]bis(1,3-benzothiazole)](/img/structure/B14645836.png)
![2-ethyl-6-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol](/img/structure/B14645844.png)

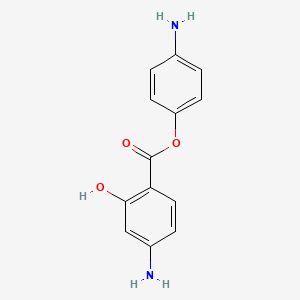
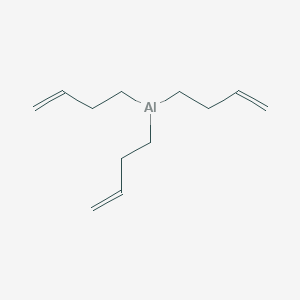
![1H-Imidazo[4,5-G]phthalazine](/img/structure/B14645865.png)
![3-[2-(Morpholin-4-yl)cyclohex-2-en-1-yl]propanenitrile](/img/structure/B14645880.png)
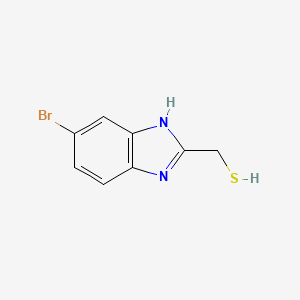
![Benzo[c]thiophene, octahydro-, cis-](/img/structure/B14645885.png)

